molecular formula C23H26O4 B12420212 Antileishmanial agent-9

Antileishmanial agent-9

Cat. No.: B12420212
M. Wt: 366.4 g/mol
InChI Key: IUCUCDXHJVOZQL-NTUHNPAUSA-N
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Description

Antileishmanial agent-9 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound has shown promising results in preclinical studies, demonstrating potent antileishmanial activity with reduced toxicity compared to existing treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-9 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antileishmanial agent-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of antileishmanial agent-9 involves targeting specific molecular pathways within the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to cell death. One such target is N-myristoyltransferase, an enzyme critical for the survival and proliferation of the parasite . The compound’s binding to this enzyme disrupts its function, ultimately resulting in the parasite’s demise .

Properties

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate

InChI

InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+

InChI Key

IUCUCDXHJVOZQL-NTUHNPAUSA-N

Isomeric SMILES

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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